N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine
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Overview
Description
N-[2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethylidene]hydroxylamine is a complex organic compound featuring a bicyclic structure with nitrogen and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine typically involves the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through nucleophilic attack and intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials.
Introduction of the phenylethylidene group: This step involves the reaction of the 1-Azabicyclo[2.2.2]octane derivative with a phenylethylidene precursor under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethylidene derivatives.
Scientific Research Applications
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally similar compound with a ketone group instead of the hydroxylamine group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure and potential biological activity.
Uniqueness
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine is unique due to its combination of a bicyclic core with a phenylethylidene group and a hydroxylamine functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
86979-10-4 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c18-16-15(13-4-2-1-3-5-13)10-14-11-17-8-6-12(14)7-9-17/h1-5,12,14,18H,6-11H2 |
InChI Key |
DVSUJOLYZWAOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
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